molecular formula C13H15N3O5 B5725450 5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione

5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione

Cat. No. B5725450
M. Wt: 293.27 g/mol
InChI Key: SCLOXJGUVQXENT-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione, commonly known as DIZE, is a small molecule that has been studied for its potential therapeutic applications. DIZE is a derivative of hydantoin, a heterocyclic organic compound that has been used in the synthesis of many biologically active compounds.

Scientific Research Applications

Organic Synthesis

The compound is utilized in organic synthesis, particularly in the preparation of palladium pincer complexes . These complexes are crucial in various reactions such as Kharasch additions, aldol Michael additions, and C-C coupling reactions like Heck and Suzuki couplings . The unique structure of the compound, with its imidazolidinedione ring, makes it a valuable precursor in synthesizing these complexes.

Catalysis

In the field of catalysis, “5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione” serves as a ligand for transition metal catalysts. Its role is significant in enhancing the efficiency and selectivity of catalytic processes, which is essential for industrial applications and sustainable material production .

Material Science

In material science, the compound’s derivatives could be explored for their properties as sustainable materials . The nitrophenoxy and imidazolidinedione components may contribute to the development of new materials with specific optical or mechanical properties .

properties

IUPAC Name

5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-13(2)11(17)15(12(18)14-13)7-8-21-10-5-3-9(4-6-10)16(19)20/h3-6H,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLOXJGUVQXENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,5-Dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione

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